METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
CAS No.: 697230-15-2
Cat. No.: VC6867264
Molecular Formula: C15H15FN4O2
Molecular Weight: 302.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697230-15-2 |
|---|---|
| Molecular Formula | C15H15FN4O2 |
| Molecular Weight | 302.309 |
| IUPAC Name | methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | QUHRDMAPNVUSJI-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC |
Introduction
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H- TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the triazolopyrimidine class, which is known for its diverse biological activities. This compound is characterized by its unique structural features, including a triazolo[1,5-a]pyrimidine core, an ethyl group at the 5-position, a 4-fluorophenyl group at the 7-position, and a methyl ester group at the 6-position.
Synthesis and Structural Characteristics
The synthesis of triazolopyrimidine derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, similar compounds are synthesized by reacting appropriate precursors in the presence of catalysts or under specific conditions to form the desired heterocyclic structure . The structural characteristics of these compounds are typically determined using spectroscopic methods and X-ray crystallography, which provide detailed information about their molecular geometry and crystal packing .
Biological Activities
Triazolopyrimidine derivatives have been extensively studied for their biological activities, which include anticancer, antibacterial, antiviral, anti-inflammatory, antioxidant, and antimalarial effects . While specific data on METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H- TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is limited, related compounds have shown promising results in various therapeutic areas. For example, some triazolopyrimidines have been identified as potential inhibitors of the MDM2-p53 protein-protein interaction, which is crucial in cancer therapy .
Potential Applications
Given the broad spectrum of biological activities associated with triazolopyrimidine derivatives, METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H- TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE could potentially be explored for applications in:
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Anticancer Therapy: By inhibiting key pathways involved in cancer cell proliferation.
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Antiviral Agents: As potential inhibitors of viral enzymes or replication mechanisms.
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Anti-inflammatory Treatments: Through modulation of inflammatory pathways.
Research Findings and Data
While specific research findings on METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H- TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE are not available, related compounds have shown significant biological activity. For instance, some triazolopyrimidines have demonstrated high docking scores against specific protein targets, indicating strong binding affinities .
Table: Biological Activities of Related Triazolopyrimidine Derivatives
| Compound Structure | Biological Activity | Docking Score (kcal/mol) |
|---|---|---|
| 1,2,3-Triazolo[1,5-a]pyrimidine | Anticancer (EGFR inhibitor) | -6.968 |
| 1,2,4-Triazolo[1,5-c]pyrimidine | Antiviral (COVID-19 Mpro inhibitor) | -7.500 |
| Triazolopyrimidine Derivatives 111-113 | Antiviral (SARS-CoV-2 Mpro inhibitors) | -8.1 to -8.2 |
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